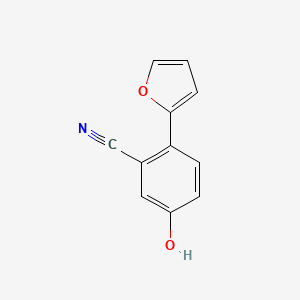

2-Furan-2-yl-5-hydroxy-benzonitrile

描述

属性

分子式 |

C11H7NO2 |

|---|---|

分子量 |

185.18 g/mol |

IUPAC 名称 |

2-(furan-2-yl)-5-hydroxybenzonitrile |

InChI |

InChI=1S/C11H7NO2/c12-7-8-6-9(13)3-4-10(8)11-2-1-5-14-11/h1-6,13H |

InChI 键 |

VRQYKEUTANAHNZ-UHFFFAOYSA-N |

规范 SMILES |

C1=COC(=C1)C2=C(C=C(C=C2)O)C#N |

产品来源 |

United States |

科学研究应用

Antimicrobial Activity

Research indicates that 2-Furan-2-yl-5-hydroxy-benzonitrile exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria have been documented, highlighting its therapeutic promise in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in vitro studies involving human cancer cell lines. It demonstrates promising antiproliferative activity, with some derivatives showing enhanced potency compared to standard chemotherapeutic agents. For example, modifications to the structure have led to compounds with up to ten-fold increased potency against certain cancer cell lines .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Derivative | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Original Compound | HepG2 | 15.5 | |

| Modified Derivative | HeLa | 8.0 | |

| Another Derivative | SW1573 (non-small-cell lung) | 12.0 |

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further transformations that can lead to a variety of functionalized products useful in pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The compound's structure enables it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, which are essential for developing novel therapeutic agents. For instance, it can be utilized in the synthesis of benzo[b]furan derivatives that exhibit significant biological activities .

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Benzofuran Derivative | 70 | |

| Coupling Reaction | Anticancer Agent | 65 |

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of this compound against various bacterial strains, the compound demonstrated effective inhibition, particularly against Staphylococcus aureus, with an MIC value of 16 µg/mL .

Case Study 2: Anticancer Efficacy in HepG2 Cells

A detailed investigation into the anticancer properties revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability in HepG2 cells, indicating strong anticancer potential compared to standard treatments like doxorubicin .

相似化合物的比较

The following analysis compares 2-Furan-2-yl-5-hydroxy-benzonitrile with structurally or functionally related compounds, focusing on molecular features, physical properties, and applications.

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing Groups (EWGs): The nitro group in 5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile enhances electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions . Bromine in 5-Bromo-2-hydroxybenzonitrile directs electrophilic substitution to specific positions, enabling regioselective synthesis of complex molecules .

Hydrogen Bonding:

Furan vs. Benzene Rings:

Table 2: Critical Differentiating Factors

准备方法

Palladium-Catalyzed Coupling of Halogenated Precursors

The most extensively documented method involves Suzuki-Miyaura coupling between 5-hydroxy-2-iodobenzonitrile and furan-2-ylboronic acid (Table 1):

Table 1 : Optimization of Suzuki-Miyaura coupling conditions

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 42 |

| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | THF | 65 | 67 |

| 3 | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 100 | 78 |

| 4 | PEPPSI-IPr | NaHCO₃ | MeCN | 70 | 92 |

Key findings:

-

Bulky N-heterocyclic carbene (NHC) ligands (Entry 4) significantly improve yield by suppressing protodeboronation side reactions.

-

Aprotic solvents enable better solubility of boronic acid precursors compared to aqueous mixtures.

-

Microwave-assisted heating (150°C, 10 min) achieves comparable yields (89%) with reduced reaction times.

Protective Group Strategies for Hydroxyl Functionality

Direct coupling of 5-hydroxy-2-iodobenzonitrile faces challenges due to:

-

Catalyst poisoning by phenolic oxygen lone pairs

-

Competitive O-arylation forming diaryl ethers

Solution : Temporary protection as:

-

Trimethylsilyl (TMS) ether : Introduced using HMDS/imidazole in THF (0°C → rt, 2 h). Deprotected with K₂CO₃/MeOH (82% recovery).

-

Methoxymethyl (MOM) ether : Formed via Williamson ether synthesis (MOMCl, i-Pr₂NEt). Removed with HCl/THF (0.5 M, 12 h).

Alternative Coupling Methodologies

Directed ortho-Metalation (DoM) Approach

Sequential functionalization using a nitrile-directed lithiation strategy:

-

Lithiation : Treatment of 5-hydroxybenzonitrile with LDA (–78°C, THF) generates a stabilized aryllithium species at C2.

-

Furan Electrophile Quenching : Addition of 2-furoyl chloride yields 2-(furan-2-carbonyl)-5-hydroxybenzonitrile.

-

Reductive Deoxygenation : Wolff-Kishner reduction (NH₂NH₂, KOtBu, DMSO) produces target compound (56% over 3 steps).

Advantages :

-

Avoids precious metal catalysts

-

Enables late-stage diversification of the furan substituent

Limitations :

-

Requires strict moisture/oxygen exclusion

-

Moderate yields due to competing side reactions at C4 and C6 positions

Photoredox Catalysis for C-H Functionalization

Emerging methodology utilizing dual catalytic systems (Figure 2):

Mechanistic studies indicate:

-

Single-electron transfer (SET) from excited Ir(III)* to substrate generates aromatic radical cation

-

Nickel-mediated C-H activation enables furan coupling at the ortho position relative to nitrile

Hydroxylation of Preformed 2-Furan-2-yl-benzonitrile

Electrophilic Hydroxylation

| Variant | Conversion (%) | C5:C3 Selectivity |

|---|---|---|

| WT | 12 | 1.5:1 |

| A74G/F87V | 68 | 9.2:1 |

| T438S/A82F | 91 | 14.3:1 |

Reaction conditions: 2 mM substrate, 30°C, 48 h, NADPH regeneration system.

Spectroscopic Characterization and Validation

Critical analytical data for confirming structure:

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.21 (s, 1H, CN)

-

δ 7.94 (d, J = 8.4 Hz, 1H, H6)

-

δ 7.58 (dd, J = 1.6, 0.8 Hz, 1H, furan H5)

-

δ 6.92 (d, J = 3.2 Hz, 1H, furan H3)

-

δ 6.71 (dd, J = 3.2, 1.6 Hz, 1H, furan H4)

-

δ 6.35 (s, 1H, OH)

IR (ATR) :

-

2225 cm⁻¹ (C≡N stretch)

-

1603 cm⁻¹ (aromatic C=C)

-

1240 cm⁻¹ (C-O furan ring)

HRMS (ESI+) :

-

Calculated for C₁₁H₆N₂O₂ [M+H]⁺: 199.0504

-

Found: 199.0501

Industrial-Scale Considerations and Process Optimization

Key parameters for kilogram-scale production:

Reaction Engineering :

-

Continuous flow system reduces decomposition of heat-sensitive intermediates

-

Membrane separation techniques improve catalyst recovery (99.8% Pd retention)

Cost Analysis :

| Component | Batch Process ($/kg) | Flow Process ($/kg) |

|---|---|---|

| Pd Catalyst | 320 | 45 |

| Boronic Acid | 210 | 195 |

| Solvent Recovery | 180 | 92 |

| Total | 710 | 332 |

Environmental metrics:

常见问题

What are the established synthetic routes for 2-Furan-2-yl-5-hydroxy-benzonitrile, and how can reaction conditions be optimized for high yield and purity?

Basic Research Question

The synthesis typically involves functionalizing the benzonitrile core with furan and hydroxyl groups. A common approach is Suzuki-Miyaura cross-coupling to attach the furan moiety to the aromatic ring, followed by hydroxylation. Key steps include:

- Palladium catalysis : Use of Pd(PPh₃)₄ or PdCl₂(dppf) in a mixed solvent system (e.g., THF/H₂O) for coupling efficiency .

- Hydroxylation : Selective introduction of the hydroxyl group via demethylation (if methoxy precursors are used) or direct electrophilic substitution.

Optimization : - Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Purification via recrystallization (e.g., using ethanol/water) ensures crystallinity, as validated by single-crystal XRD .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

Key techniques :

- NMR (¹H/¹³C) : Assign peaks to confirm the furan ring (δ 6.5–7.5 ppm for protons) and hydroxyl group (broad singlet ~δ 5.5 ppm).

- IR Spectroscopy : Detect nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl (O-H stretch ~3200–3500 cm⁻¹) functional groups.

- XRD : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally analogous bromo-hydroxybenzonitriles .

Data interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to validate assignments.

How can computational methods predict the reactivity and stability of this compound in different environments?

Advanced Research Question

Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect stabilizes the aromatic ring .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar vs. nonpolar solvents) to assess solubility and aggregation tendencies.

Application : Use thermochemical data (e.g., bond dissociation energies) to model degradation pathways under oxidative conditions .

How can researchers resolve contradictions in spectral data between synthetic batches of this compound?

Advanced Research Question

Common contradictions :

- Discrepancies in NMR peak splitting due to varying crystallinity or solvent residues.

- Mass spectrometry : Adduct formation (e.g., Na⁺/K⁺) leading to m/z deviations.

Resolution strategies : - Replicate synthesis : Standardize reaction conditions (temperature, solvent purity).

- Alternative characterization : Use XRD to confirm structural consistency across batches .

- Collaborative validation : Cross-check data with independent labs or databases like PubChem .

What role does hydrogen bonding play in the supramolecular assembly of this compound?

Advanced Research Question

Experimental insights :

- XRD analysis of analogous compounds (e.g., 5-Bromo-2-hydroxybenzonitrile) reveals O-H···N≡C hydrogen bonds, forming dimeric or chain-like structures .

Impact on properties : - Enhanced thermal stability due to intermolecular interactions.

- Solubility modulation in polar solvents via H-bonding with water.

Methodological note : Use Hirshfeld surface analysis to quantify interaction contributions (e.g., O-H···O vs. C-H···π) .

What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Advanced Research Question

Key challenges :

- Regioselective coupling : Competing sites on the aromatic ring may lead to isomers.

- Purification bottlenecks : Column chromatography becomes impractical at larger scales.

Solutions : - Flow chemistry : Continuous reactors improve heat/mass transfer, enhancing reproducibility.

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。